molecular formula C10H18N2O3 B1144102 (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate CAS No. 1228566-94-6

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Cat. No. B1144102
M. Wt: 214.26152
InChI Key:
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Description

Synthesis Analysis

The synthesis of (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate can involve multiple steps, starting from basic amino acids like L-Serine. The process includes several key steps such as esterification, protection of amino groups (e.g., Boc protection), and subsequent reactions to introduce the carbamate group. Notably, one study outlines a synthesis route from L-Serine in overall yield 30% through seven steps, highlighting the complexity and efficiency of the synthesis process (Tang et al., 2014).

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the molecular structure of related tert-butyl carbamate compounds. These studies reveal specific orientations of side chains and the formation of hydrogen bonds, which contribute to the compound's stability and reactivity. For instance, the crystal structure analysis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate showcases the axial orientation of the isobutyl side chain and the presence of strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Future Directions

Piperidine derivatives continue to be an active area of research, with potential applications in the pharmaceutical industry and other fields . Future research will likely continue to explore new synthesis methods, biological applications, and potential drugs containing the piperidine moiety .

properties

IUPAC Name

tert-butyl N-[(3R)-6-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNSUMIBERIFIT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

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